N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE
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Overview
Description
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE is a synthetic organic compound that features a benzofuran moiety, a hydroxypropyl group, and a difluorobenzamide structure. Compounds containing benzofuran are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which suggests that this compound may also exhibit favorable pharmacokinetic properties .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Action Environment
The broad range of biological activities exhibited by benzofuran derivatives suggests that they may be robust to a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving salicylaldehyde and chloroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzofuran-2-yl)propyl)-1-(3-fluorophenyl)methanesulfonamide: Another benzofuran derivative with a different functional group.
N-[3-(2-benzofuranyl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide: A similar compound with a chlorobenzenesulfonamide group.
Uniqueness
N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-3,4-DIFLUOROBENZAMIDE is unique due to the presence of both the hydroxypropyl and difluorobenzamide groups, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO3/c19-13-6-5-12(9-14(13)20)18(23)21-8-7-15(22)17-10-11-3-1-2-4-16(11)24-17/h1-6,9-10,15,22H,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMSQQTQUXMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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